Cyclo(L-histidyl-L-histidyl)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

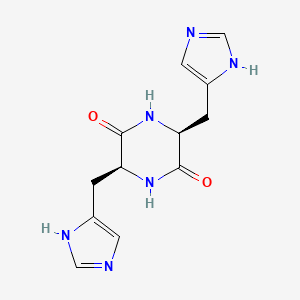

Cyclo(L-histidyl-L-histidyl), also known as Cyclo(L-histidyl-L-histidyl), is a useful research compound. Its molecular formula is C12H14N6O2 and its molecular weight is 274.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclo(L-histidyl-L-histidyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(L-histidyl-L-histidyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cyclo(L-histidyl-L-histidyl) belongs to a class of compounds known as cyclic dipeptides, which have been studied for their diverse biological activities. Research indicates that cyclic dipeptides can exhibit significant anti-tumor, antibacterial, antifungal, and neuroprotective effects. For instance, studies on related diketopiperazines such as cyclo(L-histidyl-L-phenylalanyl) have shown substantial anti-tumor activity against cervical carcinoma cells, suggesting that cyclo(L-histidyl-L-histidyl) may possess similar properties .

Antitumor Activity

Cyclo(L-histidyl-L-phenylalanyl) demonstrated a notable reduction in cell viability in cancer cell lines, indicating potential applications in cancer therapy. The mechanism involves the modulation of ion channels, which is crucial for maintaining cellular homeostasis and apoptosis .

Antimicrobial Properties

Cyclic dipeptides, including cyclo(L-histidyl-L-histidyl), have shown promising antimicrobial activity against various pathogens. For example, cyclo(L-histidyl-L-tyrosyl) exhibited significant antibacterial effects and could inhibit the growth of multidrug-resistant bacteria . This property makes it a candidate for developing new antibiotics or adjunct therapies in infectious diseases.

Pharmacological Applications

The pharmacological applications of cyclo(L-histidyl-L-histidyl) extend to several therapeutic areas:

Cardiovascular Health

Research has indicated that certain cyclic dipeptides can influence cardiovascular parameters. Cyclo(L-histidyl-L-tyrosyl), for instance, was found to affect blood clotting times and platelet aggregation, which are critical factors in cardiovascular health . This suggests that cyclo(L-histidyl-L-histidyl) might also play a role in managing cardiovascular diseases.

Neuroprotection

The neuroprotective effects of cyclic dipeptides are another area of interest. Cyclo(L-histidyl-L-prolyl) has been studied for its ability to protect against neurodegenerative diseases by enhancing mitochondrial function and reducing inflammation in the liver . Given the interconnectedness of liver health and brain function, cyclo(L-histidyl-L-histidyl) may similarly contribute to neuroprotection.

Case Studies

Case Study 1: Cancer Treatment

A study investigating the effects of cyclo(L-histidyl-L-phenylalanyl) on HeLa cells revealed a significant reduction in cell viability (P < 0.05). The study utilized tetrazolium-based assays to assess cytotoxicity and found that the compound induced apoptosis through ion channel modulation .

Case Study 2: Antimicrobial Efficacy

In another investigation, cyclo(L-histidyl-L-tyrosyl) was tested against various bacterial strains. The results indicated a substantial inhibitory effect on bacterial growth, highlighting its potential as an alternative treatment for infections caused by resistant strains .

Eigenschaften

Molekularformel |

C12H14N6O2 |

|---|---|

Molekulargewicht |

274.28 g/mol |

IUPAC-Name |

(3S,6S)-3,6-bis(1H-imidazol-5-ylmethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C12H14N6O2/c19-11-9(1-7-3-13-5-15-7)17-12(20)10(18-11)2-8-4-14-6-16-8/h3-6,9-10H,1-2H2,(H,13,15)(H,14,16)(H,17,20)(H,18,19)/t9-,10-/m0/s1 |

InChI-Schlüssel |

DTWZALREPCVBIQ-UWVGGRQHSA-N |

Isomerische SMILES |

C1=C(NC=N1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CN=CN3 |

Kanonische SMILES |

C1=C(NC=N1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3 |

Synonyme |

cyclo(His-His) cyclo(histidyl-histidyl) cyclo(histidylhistidyl) cyclo(L-histidyl-L-histidyl) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.